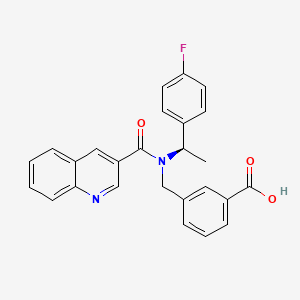

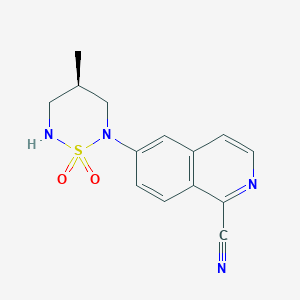

PF-4455242

Descripción general

Descripción

PF-4455242 es un antagonista selectivo y de acción corta del receptor kappa-opioide. Descubierto por Pfizer en 2009, inicialmente se estudió en un ensayo clínico de fase I para el tratamiento del trastorno bipolar y también se investigó como tratamiento para la depresión y el abuso de sustancias . El desarrollo se detuvo en septiembre de 2010 debido a hallazgos toxicológicos en animales expuestos al fármaco durante tres meses .

Aplicaciones Científicas De Investigación

PF-4455242 ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, que incluyen:

Trastornos psiquiátricos: Se investigó para el tratamiento del trastorno bipolar, la depresión y el abuso de sustancias.

Manejo del dolor:

Trastornos neuroconductuales: El compuesto ha sido estudiado por sus efectos sobre las neuronas dopaminérgicas y su potencial para restaurar la función del circuito en trastornos neuroconductuales.

Mecanismo De Acción

PF-4455242 ejerce sus efectos al antagonizar selectivamente el receptor kappa-opioide. Este receptor participa en varios procesos fisiológicos, incluida la percepción del dolor, la regulación del estado de ánimo y la respuesta al estrés. Al bloquear el receptor kappa-opioide, this compound puede modular estos procesos y potencialmente aliviar los síntomas de los trastornos psiquiátricos y neuroconductuales .

Análisis Bioquímico

Biochemical Properties

PF-4455242 and its analogues demonstrate high selectivity and potency . They bind to the κ-opioid receptor, a component of the endogenous opioid system, which is involved in modulation of diverse neurophysiological pathways . The binding mode of this compound to the κ-receptor has been investigated via docking and molecular dynamics simulations . Key residues involved in binding were identified, including Gln115, Leu135, Tyr139, Trp287, and Tyr313 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to notably alleviate inflammatory infiltration and attenuate extracellular matrix (ECM) deposition . It also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the κ-opioid receptor. It acts as a selective antagonist, blocking the receptor and preventing its activation . This can lead to changes in gene expression and enzyme activity, affecting various cellular and physiological processes .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to have a short duration of action

Métodos De Preparación

La síntesis de PF-4455242 implica varios pasos, comenzando con la preparación del intermedio de sulfonamida de bifenilo. La ruta sintética incluye los siguientes pasos:

Formación del intermedio de sulfonamida de bifenilo: Esto implica la reacción del bifenilo con cloruro de sulfonilo en presencia de una base.

Acoplamiento con pirrolidina: El intermedio de sulfonamida de bifenilo se acopla luego con pirrolidina bajo condiciones de reacción específicas para formar el producto final.

Análisis De Reacciones Químicas

PF-4455242 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas, lo que lleva a la formación de sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un sulfuro.

Comparación Con Compuestos Similares

PF-4455242 forma parte de una clase de antagonistas del receptor kappa-opioide. Los compuestos similares incluyen:

JNJ-67953964:

BTRX-335140: Otro antagonista del receptor kappa-opioide con potencial terapéutico similar.

This compound es único en su modo de unión específico y selectividad para el receptor kappa-opioide, lo que lo convierte en una herramienta valiosa para estudiar el papel del receptor en varios procesos fisiológicos y patológicos .

Propiedades

IUPAC Name |

2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S.ClH/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23;/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNZYMZEVIVCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157432 | |

| Record name | PF-4455242 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322001-35-3 | |

| Record name | [1,1′-Biphenyl]-4-methanamine, N-(2-methylpropyl)-2′-(1-pyrrolidinylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1322001-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF-4455242 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322001353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-4455242 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4455242 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2XT1FW9V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes PF-4455242 a potentially interesting therapeutic compound?

A1: this compound exhibits selectivity for the κ-opioid receptor, making it a valuable tool for investigating the therapeutic potential of this receptor. The κ-opioid receptor is implicated in various biological responses, including pain, stress, anxiety, and depression, suggesting its potential as a therapeutic target for these conditions [, ].

Q2: How was this compound discovered, and what strategies were employed to optimize its properties?

A2: this compound was identified through a parallel chemistry approach coupled with physicochemical property design []. This strategy involved utilizing key monomer building blocks to rapidly explore the structure-activity relationship (SAR) and optimize the compound's potency and selectivity for the κ-opioid receptor.

Q3: What preclinical studies have been conducted with this compound, and what do they reveal about its mechanism of action?

A3: The in vitro κ-opioid receptor antagonism of this compound was confirmed using the tail-flick analgesia model []. Researchers established an exposure-response relationship by correlating the κ-receptor binding affinity (Ki) with free drug levels in the brain. These findings indicate that this compound effectively blocks κ-opioid receptor signaling in vivo. Further research indicates that unlike some other κ-opioid receptor antagonists, this compound does not demonstrate a long duration of action, nor does it activate c-Jun N-terminal kinase (JNK) 1 []. This suggests that this compound may act through a distinct mechanism compared to other antagonists in its class.

Q4: Has this compound progressed to clinical trials, and what is the current understanding of its potential in human subjects?

A4: this compound successfully progressed to Phase 1 clinical trials, demonstrating target engagement in healthy volunteers []. While detailed results from these trials are not elaborated upon in the provided research, the advancement to human studies signifies its potential therapeutic value and warrants further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

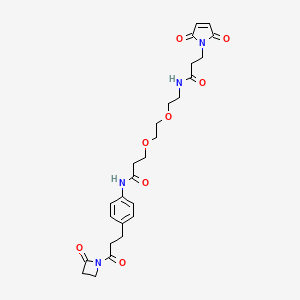

![1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one](/img/structure/B609954.png)

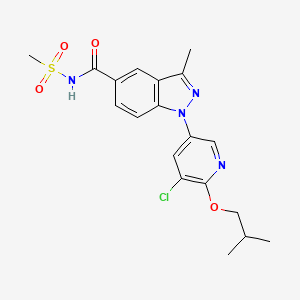

![4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine](/img/structure/B609955.png)

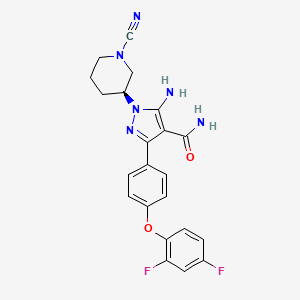

![4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One](/img/structure/B609957.png)

![4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B609962.png)

![N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide](/img/structure/B609965.png)